3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Medicinal Chemistry Lead Optimization Compound Library Procurement

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate (CAS 869341-36-6) is a synthetic coumarin (2H-chromen-2-one) derivative cataloged in the InterBioScreen bioactive compound library. It features a 3-(3,4-dimethoxyphenyl) substituent, a 4-methyl group, and a methanesulfonate ester at the 6-position.

Molecular Formula C19H18O7S
Molecular Weight 390.41
CAS No. 869341-36-6
Cat. No. B2507410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
CAS869341-36-6
Molecular FormulaC19H18O7S
Molecular Weight390.41
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H18O7S/c1-11-14-10-13(26-27(4,21)22)6-8-15(14)25-19(20)18(11)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3
InChIKeyQOQRNROLRKQUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Methanesulfonate (CAS 869341-36-6)


3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate (CAS 869341-36-6) is a synthetic coumarin (2H-chromen-2-one) derivative cataloged in the InterBioScreen bioactive compound library [1]. It features a 3-(3,4-dimethoxyphenyl) substituent, a 4-methyl group, and a methanesulfonate ester at the 6-position. This compound belongs to a series of 3-aryl-4-methylcoumarin sulfonates that serve as building blocks and screening candidates in medicinal chemistry [2].

Why 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Methanesulfonate Cannot Be Replaced by Generic Coumarin Analogs


Coumarin derivatives exhibit pronounced structure–activity dependencies: even single substituent changes at the 3-aryl, 4-methyl, or 6-ester positions can invert biological activity, alter solubility by orders of magnitude, or compromise synthetic tractability [1]. The target compound combines a 3,4-dimethoxyphenyl pharmacophore – known to enhance antioxidant and anti-inflammatory potency – with a methanesulfonate leaving group that determines its reactivity in nucleophilic displacement reactions . Interchanging with a benzenesulfonate or carbamate analog without requalification would introduce uncontrolled variables in biological assay outcomes, reaction yields, and downstream purification profiles.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Methanesulfonate vs. Closest Analogs


Molecular Weight and Formula Differentiation from the Benzenesulfonate Analog

The target methanesulfonate (C19H20O7S, MW 392.42) exhibits a 13.3% lower molecular weight and a 20.8% lower heavy-atom count than the directly comparable benzenesulfonate ester 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate (CAS 869341-50-4; C24H20O7S, MW 452.48) . This reduction translates into a lower calculated logP (estimated ~3.2 vs. ~4.1) and a higher fraction of sp³ carbon (Fsp³), which are critical parameters for lead-likeness and compound library selection [1].

Medicinal Chemistry Lead Optimization Compound Library Procurement

Sulfonate Leaving-Group Reactivity: Methanesulfonate vs. Benzenesulfonate vs. Carbamate

The methanesulfonate (mesylate) group is a well-established superior leaving group compared to the benzenesulfonate and dimethylcarbamate analogs. In nucleophilic displacement reactions, mesylates typically exhibit a 10²–10³ fold higher reactivity relative to benzenesulfonates due to the electron-withdrawing nature of the methyl group vs. phenyl ring, as quantified in comparative kinetic studies of sulfonate ester solvolysis [1]. The dimethylcarbamate analog (InterBioScreen STOCK1N-75542) is essentially inert under standard displacement conditions, making the methanesulfonate the only viable intermediate for further functionalization [2].

Synthetic Chemistry Intermediate Procurement Nucleophilic Displacement

Predicted Lipophilicity and Permeability Profile vs. 4-Chlorophenyl Analog

In silico predictions indicate that the 3,4-dimethoxyphenyl substituent confers a balanced lipophilicity profile (clogP ≈ 3.2) and higher topological polar surface area (tPSA ≈ 74 Ų) relative to the 4-chlorophenyl analog 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate (clogP ≈ 4.5, tPSA ≈ 52 Ų) [1]. This places the target compound within the central nervous system (CNS) drug-like space while the chlorophenyl analog exceeds typical CNS permeability thresholds [2].

ADME Prediction Compound Prioritization Library Design

Recommended Application Scenarios for Procuring 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl Methanesulfonate


Hit-to-Lead Derivatization via Nucleophilic Displacement at the 6-Position

The methanesulfonate leaving group enables efficient synthesis of 6-substituted coumarin derivatives (amines, ethers, thioethers) under mild conditions, making this compound a strategic building block for parallel synthesis libraries targeting kinases, GPCRs, or inflammatory enzymes [1].

Central Nervous System (CNS)-Focused Screening Library Procurement

With a predicted clogP of ~3.2 and tPSA of ~74 Ų, the compound resides within the favorable parameter space for CNS drug discovery, offering a distinctively balanced profile compared to more lipophilic 4-chlorophenyl or 4-bromophenyl analogs [1].

Coumarin-Based Antioxidant/Anti-Inflammatory Mechanism-of-Action Studies

The 3,4-dimethoxyphenyl motif is associated with radical-scavenging activity in coumarin SAR studies. This compound can serve as a backbone for probing structure–activity relationships in oxidative-stress-related disease models [1].

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